Cas no 97456-49-0 (Cycloart-22-ene-3,25-diol)
Cycloart-22-ene-3,25-diol Chemical and Physical Properties
Names and Identifiers
-
- Cycloart-22-ene-3,25-diol
- (3β,9β,22E)-9,19-Cyclolanost-22-ene-3,25-diol
- 97456-49-0
- AKOS040734004
- (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
- FS-9215
- 9,19-Cyclolanost-22-ene-3,25-diol, (3b,22E)-
- (1S,3R,6S,8R,11S,12S,15R,16R)-15-((E,2R)-6-hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo(9.7.0.01,3.03,8.012,16)octadecan-6-ol
-
- Inchi: 1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
- InChI Key: MAAZYVBWMZJVAO-VUTQOURGSA-N
- SMILES: O[C@H]1CC[C@@]23[C@H](C1(C)C)CC[C@H]1[C@]4(C)CC[C@H]([C@@H](/C=C/CC(C)(C)O)C)[C@@]4(C)CC[C@@]21C3
Computed Properties
- Exact Mass: 442.381080833g/mol
- Monoisotopic Mass: 442.381080833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 797
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Color/Form: Powder
- PSA: 40.46000
- LogP: 7.13970
Cycloart-22-ene-3,25-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX16713-5mg |
9,19-Cyclolanost-22-ene-3,25-diol, (3b,22E)- |
97456-49-0 | ≥98% | 5mg |
$1002.00 | 2024-07-18 |
Cycloart-22-ene-3,25-diol Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Cycloart-22-ene-3,25-diol
Exploring Cycloart-22-ene-3,25-diol (CAS No. 97456-49-0): A Comprehensive Guide to Its Properties and Applications
Cycloart-22-ene-3,25-diol (CAS No. 97456-49-0) is a naturally occurring triterpenoid compound that has garnered significant attention in the fields of phytochemistry, natural product research, and biomedical applications. This compound belongs to the cycloartane family, a subclass of triterpenes known for their unique carbon skeleton structure and diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule due to its potential anti-inflammatory, antioxidant, and immunomodulatory properties.
The structural uniqueness of Cycloart-22-ene-3,25-diol lies in its tetracyclic core, which features a characteristic 9,19-cycloartane framework. This molecular architecture is often associated with enhanced bioavailability and target specificity in biological systems. Recent studies have explored its interactions with cell signaling pathways, particularly those related to oxidative stress and cellular homeostasis, making it a subject of interest for nutraceutical development and cosmeceutical formulations.
In the context of current health and wellness trends, Cycloart-22-ene-3,25-diol aligns with growing consumer demand for plant-derived bioactive compounds. Its potential applications in skincare products (as a natural anti-aging agent) and dietary supplements (for immune support) have been highlighted in recent patent literature. The compound's ability to modulate NF-κB and Nrf2 pathways—key regulators of inflammation and oxidative defense—has positioned it as a promising candidate for functional ingredient development.
From a synthetic chemistry perspective, the stereoselective synthesis of Cycloart-22-ene-3,25-diol presents interesting challenges due to its multiple chiral centers and steric constraints. Advanced techniques such as asymmetric catalysis and biocatalytic transformations are being explored to improve its production efficiency. The compound's structure-activity relationship (SAR) studies have revealed that the C-3 and C-25 hydroxyl groups are critical for its biological efficacy, sparking further research into derivatization strategies for enhanced functionality.
In pharmacognosy research, Cycloart-22-ene-3,25-diol is frequently studied alongside other cycloartane-type triterpenes like cycloartenol and 24-methylenecycloartanol. Comparative analyses have shown that its diol configuration contributes to superior membrane permeability compared to mono-hydroxylated analogs. These findings have implications for drug delivery systems and the design of natural product-inspired therapeutics targeting metabolic disorders.
The analytical characterization of Cycloart-22-ene-3,25-diol typically involves HPLC-UV, LC-MS, and NMR spectroscopy techniques. Recent advancements in hyphenated chromatography have improved the detection and quantification of this compound in complex botanical extracts, supporting quality control in herbal medicine production. Its chromatographic fingerprint has become a valuable marker for standardizing preparations from source plants like Cimicifuga species.
Emerging research directions for Cycloart-22-ene-3,25-diol include investigations into its gut microbiota interactions and potential as a metabolic modulator. Preliminary data suggest it may influence short-chain fatty acid production and intestinal barrier function, connecting it to the popular field of microbiome therapeutics. These findings align with current scientific interest in plant-microbe interactions and their health implications.
From an industrial applications standpoint, Cycloart-22-ene-3,25-diol is being evaluated for use in functional foods and beverage fortification. Its thermal stability and pH tolerance make it suitable for various food processing conditions. Additionally, its emulsifying properties have attracted attention from the cosmetic industry for developing natural surfactant systems in clean beauty formulations.
In ecological biochemistry, Cycloart-22-ene-3,25-diol is recognized as an important phytochemical defense compound in certain plant species. Studies on its biosynthetic pathways have identified key oxidosqualene cyclases responsible for its production, opening possibilities for metabolic engineering in plant biotechnology. This research contributes to sustainable production methods amid increasing demand for high-value botanicals.
The safety profile of Cycloart-22-ene-3,25-diol has been preliminarily established through in vitro cytotoxicity assays and limited animal studies. Current data indicate favorable therapeutic indices, though comprehensive toxicological evaluations remain ongoing. Regulatory considerations for its use in consumer products are evolving in parallel with natural product safety assessment frameworks worldwide.
97456-49-0 (Cycloart-22-ene-3,25-diol) Related Products
- 14599-48-5(9,19-Cyclolanost-23-ene-3,25-diol,(3b)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)